molecular formula C18H28N4O2S B7078425 2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide

Cat. No.: B7078425
M. Wt: 364.5 g/mol
InChI Key: DNOTYXIBEVWSMR-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide is a complex organic compound that features a unique combination of cyclopentyl, piperidinyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-2-19-18-21-15(12-25-18)17(24)22-9-7-14(8-10-22)20-16(23)11-13-5-3-4-6-13/h12-14H,2-11H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOTYXIBEVWSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)N2CCC(CC2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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